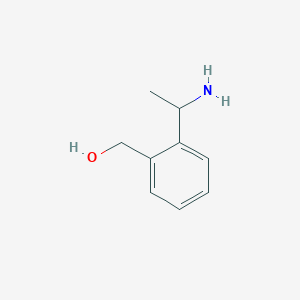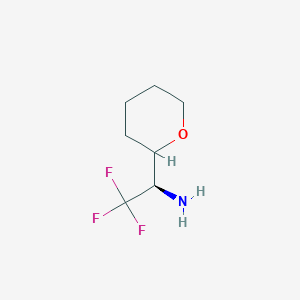
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one is an organic compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a phenyl ring and an ethanone group. This compound is known for its unique chemical properties, including high stability and significant electronic effects due to the presence of the trifluoromethyl group .
Méthodes De Préparation
The synthesis of 1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed by reacting a suitable precursor with a trifluoromethylating agent.
Attachment to the Phenyl Ring: The cyclopropyl ring is then attached to a phenyl ring through a substitution reaction.
Formation of the Ethanone Group: Finally, the ethanone group is introduced through an oxidation reaction.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained efficiently .
Analyse Des Réactions Chimiques
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
1-(4-(1-(Trifluoromethyl)cyclopropyl)phenyl)ethan-1-one can be compared with other similar compounds such as:
4’-Trifluoromethylacetophenone: This compound also contains a trifluoromethyl group and a phenyl ring but lacks the cyclopropyl ring, making it less sterically hindered.
1-[4-(Trifluoromethyl)phenyl]ethan-1-ol: This compound has an alcohol group instead of an ethanone group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, cyclopropyl ring, and ethanone group, which together confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H11F3O |
|---|---|
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
1-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]ethanone |
InChI |
InChI=1S/C12H11F3O/c1-8(16)9-2-4-10(5-3-9)11(6-7-11)12(13,14)15/h2-5H,6-7H2,1H3 |
Clé InChI |
WUTRCAACSOSTCN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C2(CC2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(phenylcarbamoylamino)methoxy]formamide](/img/structure/B13056828.png)
![Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B13056832.png)
![4-(2-(3,4-Dichlorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056833.png)




![(2R)-2-(2,5-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B13056859.png)

![N-(4-chlorophenyl)-1-[(E,Z)-N'-[(3,4-dichlorophenyl)amino]-N-[(3,4-dichlorophenyl)imino]carbamimidoyl]formamide](/img/structure/B13056878.png)
![4-(Cyclopropylmethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13056891.png)

